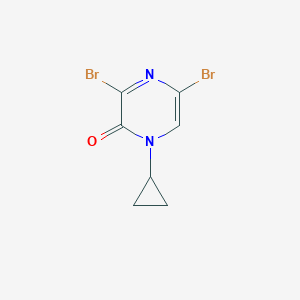

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one

Description

Properties

IUPAC Name |

3,5-dibromo-1-cyclopropylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O/c8-5-3-11(4-1-2-4)7(12)6(9)10-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRIDSYRZGMHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=C(C2=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one typically involves the bromination of a precursor pyrazinone compound. One common method includes the reaction of 1-cyclopropyl-pyrazin-2-one with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 3 and 5 positions of the pyrazinone ring.

Industrial Production Methods

Industrial production of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3,5-diamino-1-cyclopropyl-pyrazin-2-one derivatives .

Scientific Research Applications

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the cyclopropyl group contribute to its reactivity and ability to form stable complexes with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one, a comparison with analogous halogenated pyrazinones and related intermediates is essential. Below is a detailed analysis supported by chemical principles and inferred data (noting limitations in the provided evidence):

Table 1: Key Comparative Properties of Halogenated Pyrazinones

Key Comparative Insights

Halogen Effects :

- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance leaving-group ability and electrophilic aromatic substitution (EAS) reactivity compared to chlorine. For instance, 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one is expected to undergo cross-coupling reactions more readily than its dichloro analog .

- Dichloro analogs (e.g., 3,5-Dichloro-1-cyclopropyl-pyrazin-2-one) may exhibit lower molecular weight and solubility in polar solvents due to reduced van der Waals forces.

This contrasts with methyl or phenyl groups, which offer steric bulk or π-system conjugation, respectively. Phenyl Substituents: Compounds like 5-Bromo-1-phenyl-pyrazin-2-one may exhibit higher lipophilicity, favoring membrane permeability in biological assays.

Reactivity and Applications: The dibromo derivative’s dual bromine atoms enable sequential functionalization (e.g., selective mono-substitution followed by a second reaction), a feature less feasible in mono-halogenated analogs like 3-Bromo-1-methyl-pyrazin-2-one. Cyclopropyl-containing pyrazinones are of interest in medicinal chemistry for modulating metabolic stability, as small rings resist oxidative degradation compared to linear alkyl chains.

Biological Activity

Overview

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one is a synthetic compound characterized by its unique structure, which includes a cyclopropyl group and two bromine atoms. This configuration imparts distinct steric and electronic properties that are significant for its biological activity. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

- Molecular Formula : C7H6Br2N2O

- Molecular Weight : 293.95 g/mol

- IUPAC Name : 3,5-dibromo-1-cyclopropylpyrazin-2-one

The biological activity of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one is attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine atoms enhances the compound's reactivity, allowing it to form stable complexes with proteins and nucleic acids, thereby influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In a study evaluating various pyrazine derivatives, 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one showed promising results in inhibiting the growth of cancer cell lines, particularly those overexpressing HER2. The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several pyrazine derivatives, including 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one. The results are summarized in Table 1:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one | Staphylococcus aureus | 32 µg/mL |

| 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one | Escherichia coli | 64 µg/mL |

| Control (Ampicillin) | Staphylococcus aureus | 8 µg/mL |

This study highlights the compound's potential as an antimicrobial agent, particularly against resistant strains.

Study on Anticancer Activity

In another investigation focusing on anticancer properties, researchers evaluated the cytotoxic effects of 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one on various cancer cell lines. The findings are presented in Table 2:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HER2-positive breast cancer | 15 | Induction of apoptosis |

| Gastric cancer | 20 | Inhibition of cell proliferation |

| Non-cancerous cells | >100 | Low cytotoxicity |

The IC50 values indicate that the compound is significantly more effective against cancer cells than non-cancerous cells, suggesting selective toxicity.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Step | Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Bromination | 110°C, 3h, DCM | 50.6% yield | |

| Cyclopropane Addition | Ethanol reflux, acid/base catalyst | Not reported* |

*Similar methodologies for related compounds suggest yields of 40–60% under optimized conditions.

Basic: Which purification techniques are most effective for isolating 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Effective for separating brominated intermediates using gradients of ethyl acetate/hexane .

- Solvent Extraction : DCM/water partitioning removes hydrophilic byproducts .

- Recrystallization : Methanol or ethanol recrystallization improves purity for crystallographic studies .

Key Consideration : Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in 1:1 EA/Hexane) .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR, X-ray) when characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX software for structure refinement. High-resolution data (≤1.0 Å) reduces ambiguity in cyclopropane ring geometry .

- NMR Cross-Validation : Compare experimental H NMR shifts with DFT-calculated values. For example, cyclopropane protons typically resonate at δ 1.2–2.0 ppm .

- Contradiction Analysis : If NMR signals conflict with X-ray data, re-examine sample purity or consider dynamic effects (e.g., ring puckering) .

Advanced: What are the mechanistic considerations for bromination and cyclopropane introduction?

Methodological Answer:

- Bromination : Electrophilic aromatic substitution (EAS) dominates, with Br or NBS as brominating agents. Steric hindrance from the cyclopropane group directs bromination to the 3,5-positions .

- Cyclopropane Formation : Transition-metal-catalyzed [2+1] cycloaddition (e.g., Simmons-Smith) or base-mediated ring closure are plausible pathways. Ethanol solvent stabilizes intermediates via hydrogen bonding .

Caution : Over-bromination can occur if stoichiometry exceeds 2:1 (Br:substrate) .

Basic: What analytical methods confirm the structure and purity of this compound?

Methodological Answer:

Q. Table 2: Key Analytical Parameters

| Method | Critical Parameters | Reference |

|---|---|---|

| X-ray | Space group P2/c, Z=4 | |

| H NMR | δ 1.5–2.0 (cyclopropane CH) | |

| HPLC Retention Time | 8.2 min (C18, 70% ACN) |

Advanced: How to design experiments for studying its reactivity in cross-coupling reactions?

Methodological Answer:

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) in Suzuki-Miyaura couplings. Use aryl boronic acids (1.2 eq) in THF/HO (3:1) at 80°C .

- Kinetic Studies : Monitor reaction progress via in-situ IR (C-Br stretch at 550 cm) .

Optimization : Additives like KCO improve coupling efficiency by neutralizing HBr byproducts .

Advanced: What strategies mitigate side reactions (e.g., over-bromination, ring-opening)?

Methodological Answer:

- Stoichiometric Control : Limit Br to 2.1 eq to avoid polybromination .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during cyclopropane formation .

- Low-Temperature Quenching : Rapid cooling after bromination prevents ring-opening via retro-Diels-Alder pathways .

Validation : Monitor byproducts via LC-MS (e.g., m/z 405.9 for dibromo adducts) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.